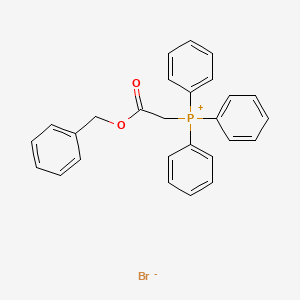

(Benzyloxycarbonylmethyl)triphenylphosphonium bromide

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for quaternary phosphonium salts. The compound is officially designated as 2-(Benzyloxy)-2-oxoethylphosphonium bromide according to standard nomenclature protocols. This systematic name reflects the presence of the triphenylphosphonium cation with a substituted ethyl group bearing both benzyloxy and oxo functionalities.

The Chemical Abstracts Service has assigned the unique registry number 78385-36-1 to this compound, providing an unambiguous identifier for database searches and regulatory documentation. The European Community number 625-922-6 serves as an additional regulatory identifier within European chemical databases. These numerical identifiers are essential for precise chemical identification across different nomenclature systems and international databases.

Alternative systematic names include Phosphonium, [2-oxo-2-(phenylmethoxy)ethyl]triphenyl-, bromide, which emphasizes the structural arrangement of functional groups within the molecule. The compound is also referenced as (2-(Benzyloxy)-2-oxoethyl)triphenylphosphonium bromide in various chemical literature sources. These naming variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy.

The molecular formula C27H24BrO2P provides a concise representation of the elemental composition, indicating the presence of twenty-seven carbon atoms, twenty-four hydrogen atoms, one bromine atom, two oxygen atoms, and one phosphorus atom. The molecular weight has been reported as 491.365 daltons in some sources and 493.37 daltons in others, with slight variations attributed to different calculation methods and rounding conventions.

| Identification Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 78385-36-1 |

| European Community Number | 625-922-6 |

| Molecular Formula | C27H24BrO2P |

| Molecular Weight | 491.365 - 493.37 daltons |

| International Chemical Identifier Key | AVQABZVTPWROCF-UHFFFAOYSA-M |

Molecular Architecture: Triphenylphosphonium Core and Functional Group Analysis

The molecular architecture of this compound centers around a quaternary phosphorus atom that serves as the structural foundation for the entire molecule. The triphenylphosphonium moiety consists of three phenyl rings covalently bonded to the central phosphorus atom, creating a tetrahedral geometry around the phosphorus center. This arrangement establishes the characteristic structural framework that defines the chemical and physical properties of the compound.

The triphenylphosphonium core exhibits significant steric bulk due to the presence of three aromatic rings, which influences the overall molecular conformation and reactivity patterns. Each phenyl ring adopts specific orientational relationships with respect to the central phosphorus atom, creating a three-dimensional structure that affects intermolecular interactions and crystal packing arrangements. The aromatic character of these rings contributes to the overall stability of the phosphonium cation through delocalization effects.

Attached to the phosphorus center is a benzyloxycarbonylmethyl substituent that introduces additional functional complexity to the molecular structure. This substituent contains a methylene carbon directly bonded to the phosphorus atom, which in turn connects to a carbonyl carbon bearing a benzyloxy group. The benzyloxy moiety consists of a benzyl group (phenylmethyl) linked through an oxygen atom to the carbonyl carbon, creating an ester functionality within the overall structure.

The ester functional group represents a critical structural feature that influences both the chemical reactivity and physical properties of the compound. The carbonyl carbon exhibits electrophilic character, while the oxygen atoms provide sites for potential hydrogen bonding interactions with other molecules. The benzyl portion of the benzyloxy group adds additional aromatic character to the molecule, contributing to its overall stability and solvent compatibility.

The bromide anion serves as the counterion to balance the positive charge on the phosphonium center, forming an ionic compound with distinct crystalline properties. The ionic nature of the compound affects its solubility characteristics, melting behavior, and crystal structure organization. The bromide ion can participate in various intermolecular interactions, including hydrogen bonding and electrostatic attractions, which influence the solid-state structure of the material.

| Structural Component | Description | Chemical Significance |

|---|---|---|

| Phosphonium Core | Quaternary phosphorus with tetrahedral geometry | Central reactive site |

| Triphenyl Groups | Three aromatic rings bonded to phosphorus | Steric bulk and stability |

| Methylene Linkage | Carbon directly bonded to phosphorus | Connection point for substituent |

| Ester Functionality | Carbonyl with benzyloxy group | Reactive site for synthesis |

| Bromide Counterion | Halide anion | Charge balance and crystallization |

Crystallographic Data and Conformational Studies

The crystallographic analysis of this compound reveals important structural details about the solid-state organization and molecular conformations. The compound exhibits a melting point of 124 degrees Celsius with decomposition, indicating thermal instability at elevated temperatures. This decomposition behavior suggests that the compound undergoes structural breakdown rather than simple phase transition upon heating, which has implications for its handling and storage requirements.

Comparative crystallographic studies of related triphenylphosphonium compounds provide insights into the general structural patterns observed in this class of materials. Research on [4-(Methoxycarbonyl)benzyl]triphenylphosphonium bromide, a structurally similar compound, demonstrates that the three phenyl rings of the triphenylphosphonium moiety adopt specific angular relationships with respect to the central coordination plane. In that related structure, the phenyl rings were positioned at angles of 59.73, 79.15, and 82.81 degrees relative to the carbon-phosphorus-carbon planes, indicating significant conformational flexibility around the phosphorus center.

The crystalline structure of this compound incorporates both the organic phosphonium cation and the bromide anion in a specific packing arrangement that maximizes favorable intermolecular interactions while minimizing unfavorable steric clashes. The distance between the positively charged phosphorus center and the bromide anion represents a critical structural parameter that influences the overall stability of the crystal lattice. In related compounds, this distance has been measured at approximately 4.382 angstroms, indicating significant separation between the ionic components.

Intermolecular hydrogen bonding plays a crucial role in stabilizing the crystal structure of phosphonium bromide salts. Studies of similar compounds have identified hydrogen bonding interactions between water molecules of crystallization and bromide anions, suggesting that this compound may exhibit similar hydrogen bonding patterns if water is present in the crystal lattice. These interactions contribute to the overall stability of the crystalline phase and influence the physical properties of the material.

The conformational flexibility of the benzyloxycarbonylmethyl substituent represents another important aspect of the molecular structure. The presence of multiple rotatable bonds within this substituent allows for various conformational states, which may be influenced by crystal packing forces and intermolecular interactions. The ester functionality can adopt different orientations relative to the phosphonium core, potentially affecting the overall molecular shape and packing efficiency within the crystal structure.

| Crystallographic Parameter | Value/Description | Structural Significance |

|---|---|---|

| Melting Point | 124°C (with decomposition) | Thermal stability limit |

| Crystal System | Not specifically reported | Affects packing arrangement |

| Space Group | Not specifically reported | Defines symmetry operations |

| Ionic Separation | ~4.4 Å (estimated from similar compounds) | Electrostatic interaction strength |

| Phenyl Ring Orientations | Variable angles (59-83° in related compounds) | Conformational flexibility |

Eigenschaften

IUPAC Name |

(2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O2P.BrH/c28-27(29-21-23-13-5-1-6-14-23)22-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQABZVTPWROCF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458943 | |

| Record name | [2-(Benzyloxy)-2-oxoethyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78385-36-1 | |

| Record name | Phosphonium, [2-oxo-2-(phenylmethoxy)ethyl]triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78385-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Benzyloxy)-2-oxoethyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Benzyloxycarbonylmethyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Solvents

- Solvent: Commonly tetrahydrofuran (THF) is used as the solvent due to its ability to dissolve both reactants and facilitate nucleophilic substitution.

- Temperature: Moderate heating around 50–60 °C is typically employed.

- Reaction Time: Conventional heating methods require several hours to complete the reaction.

Reaction Scheme

$$

\text{Triphenylphosphine} + \text{Benzyloxycarbonylmethyl bromide} \rightarrow \text{this compound}

$$

The reaction proceeds via an SN2 mechanism where the lone pair on phosphorus attacks the electrophilic carbon attached to the bromide.

Microwave-Assisted Preparation Method

A significant advancement in the preparation of substituted benzyltriphenylphosphonium bromide salts, including derivatives like this compound, is the use of microwave (MW) irradiation. This method offers a rapid, efficient, and high-yielding alternative to conventional heating.

Method Overview

- Reactants: Triphenylphosphine and benzyloxycarbonylmethyl bromide.

- Solvent: THF is used as the reaction medium.

- Microwave Conditions: Heating at 60 °C under 1 bar pressure with 800 W microwave power.

- Reaction Time: Approximately 30 minutes.

- Yield: Typically high, ranging from 87% to 98%.

Procedure

- Mix triphenylphosphine and benzyloxycarbonylmethyl bromide in THF in a microwave-transparent vessel.

- Subject the mixture to microwave irradiation at 60 °C for 30 minutes.

- After completion, cool the reaction mixture and isolate the phosphonium salt by filtration.

- Purify by recrystallization, commonly using dichloromethane (CH₂Cl₂).

Advantages

- Significant reduction in reaction time from hours to minutes.

- Improved yields and purity.

- Better temperature and pressure control compared to conventional methods.

Comparative Data Table of Preparation Methods

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Solvent | THF, toluene, or other organic solvents | THF |

| Temperature | 50–60 °C | 60 °C |

| Pressure | Atmospheric or slight pressure | 1 bar |

| Reaction Time | Several hours (typically 4–24 hours) | 30 minutes |

| Yield | Moderate to high (70–90%) | High (87–98%) |

| Purification | Filtration and recrystallization | Filtration and recrystallization |

| Scalability | Good, but time-consuming | Good, with potential for scale-up in microwave reactors |

| Environmental Impact | Higher energy consumption due to longer heating | Lower energy consumption due to shorter time |

Detailed Research Findings

A study conducted by Mohd Zulkefeli et al. (2021) demonstrated the efficient synthesis of benzyltriphenylphosphonium bromide salts under microwave irradiation. The study optimized the reaction conditions for various substituted benzyl bromides, which is directly applicable to this compound synthesis.

- The reaction performed in THF at 60 °C for 30 minutes under microwave irradiation yielded the desired phosphonium salts in 87–98% yield.

- The products were characterized by melting point and ^1H NMR spectroscopy, confirming high purity.

- The microwave method showed superior efficiency compared to conventional reflux methods, which typically require several hours.

Summary and Recommendations

- The microwave-assisted synthesis method is currently the most efficient and practical approach for preparing this compound, offering high yields and reduced reaction times.

- THF is the preferred solvent for both conventional and microwave methods.

- Reaction temperature around 60 °C and reaction time of 30 minutes are optimal under microwave conditions.

- Purification by recrystallization from dichloromethane yields high-purity product.

- For industrial scale-up, pressure reactors with controlled heating and solvent choice can be adapted based on related phosphonium salt preparation methods.

Analyse Chemischer Reaktionen

Types of Reactions

(Benzyloxycarbonylmethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium(II) chloride, which facilitates cross-coupling reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .

Major Products Formed

The major products formed from reactions involving this compound include phosphine oxides, phosphine derivatives, and various substituted phosphonium salts. These products are valuable intermediates in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Overview and Chemical Properties

- Molecular Formula : C27H25BrO2P

- Structure : The compound features a benzyloxycarbonyl (Cbz) protecting group and a triphenylphosphonium moiety, which is crucial for its reactivity.

- Reactivity : As a quaternary ammonium salt, it exhibits unique solubility and reactivity properties that make it suitable for various synthetic applications.

Wittig Reaction

One of the primary applications of (Benzyloxycarbonylmethyl)triphenylphosphonium bromide is as a precursor in the Wittig reaction , a fundamental method for forming carbon-carbon double bonds (alkenes). The Cbz group acts as a protecting group, allowing selective reactions at desired sites. The triphenylphosphonium moiety serves as the reactive ylide species, facilitating the formation of alkenes from aldehydes or ketones.

Aza-Morita-Baylis-Hillman Reaction

The compound has also been explored in an atypical variant of the Aza-Morita-Baylis-Hillman (AMBH) reaction . This reaction is significant for creating functionalized alkenes through a different mechanism than traditional methods. The unique structure of Cbz-Ph3PBr allows it to participate effectively in this reaction, expanding its utility in organic synthesis.

Other Synthetic Reactions

Beyond the Wittig and AMBH reactions, this compound is employed in several other synthetic methodologies:

- Thermal Decomposition : Utilized in studies involving thermal stability and decomposition pathways.

- Double Aza-Michael Reaction : Acts as a reagent to facilitate complex transformations involving Michael additions .

Interaction Studies and Catalytic Properties

Research has focused on the interactions of this compound with various nucleophiles and electrophiles. These studies are essential for understanding its role in catalysis and biological activity. The compound can form stable complexes with diverse substrates, enhancing its effectiveness as a reagent in synthetic chemistry.

Comparative Analysis with Related Compounds

The following table summarizes key compounds related to this compound, highlighting their structural features and unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Triphenylphosphine | Triphenyl group without substitution | Commonly used as a ligand in coordination chemistry |

| Benzoyltriphenylphosphonium bromide | Benzoyl group instead of benzyloxy | Exhibits different reactivity patterns |

| (Carboxymethyl)triphenylphosphonium bromide | Carboxymethyl group attached | More polar; may exhibit different solubility properties |

This compound stands out due to its specific reactivity profile and ability to facilitate complex organic transformations that are not easily achieved with other phosphonium salts.

Case Studies

Several case studies have documented the successful application of this compound in various research scenarios:

- Synthesis of Functionalized Alkenes : Research has demonstrated its effectiveness in synthesizing complex alkenes through the Wittig reaction under mild conditions.

- Catalytic Applications : Studies indicate that this compound can enhance reaction rates and selectivity when used as a catalyst in multi-step synthetic processes.

Wirkmechanismus

The mechanism of action of (benzyloxycarbonylmethyl)triphenylphosphonium bromide involves its ability to act as a nucleophile in various chemical reactions. The phosphonium group can stabilize reaction intermediates, facilitating the formation of carbon-carbon bonds. The compound can also interact with cellular components, making it useful in biological studies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Phosphonium Bromides

Structural and Functional Group Variations

Phosphonium bromides differ primarily in their substituents, which dictate their reactivity and applications. Below is a comparative analysis:

Table 1: Comparative Data for Selected Phosphonium Bromides

Biologische Aktivität

(Benzyloxycarbonylmethyl)triphenylphosphonium bromide (BCMTPh3Br), with the CAS number 78385-36-1, is a phosphonium salt that has garnered interest in various fields of organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C27H24BrO2P

- Molecular Weight : 491.36 g/mol

- Melting Point : 124 °C (decomposes) .

BCMTPh3Br is primarily utilized as a precursor in the Wittig reaction, a fundamental method for forming alkenes through the reaction of phosphonium ylides with carbonyl compounds. The benzyloxycarbonyl (Cbz) group acts as a protecting group, allowing selective reactions at specific sites. Additionally, BCMTPh3Br has been explored in an atypical variant of the Aza-Morita-Baylis-Hillman (AMBH) reaction, which is significant for synthesizing functionalized alkenes .

Antimicrobial Properties

Recent studies have indicated that phosphonium salts, including BCMTPh3Br, exhibit potential antimicrobial activities. For example, research has shown that related compounds can disrupt bacterial membranes or interfere with cellular processes, leading to cell death. This suggests that BCMTPh3Br may hold promise as a candidate for developing new antimicrobial agents .

Antitumor Activity

There is emerging evidence suggesting that BCMTPh3Br may possess antitumor properties. Phosphonium compounds have been studied for their ability to target cancer cells selectively. The positive charge and lipophilicity of phosphonium salts enable them to accumulate in mitochondria, which are often altered in cancer cells. This accumulation can lead to mitochondrial dysfunction and apoptosis in tumor cells .

Case Studies and Research Findings

-

Wittig Reaction Studies :

- A study demonstrated the effectiveness of BCMTPh3Br in synthesizing various alkenes through the Wittig reaction, showcasing its utility as a versatile reagent in organic synthesis .

- Antimicrobial Testing :

- Antitumor Mechanism Exploration :

Data Table: Biological Activities and Applications

Q & A

Q. What are the common synthetic routes for (Benzyloxycarbonylmethyl)triphenylphosphonium bromide, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution between triphenylphosphine and benzyloxycarbonylmethyl bromide. Key factors include:

- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity due to improved solubility of phosphonium intermediates .

- Stoichiometry : A 1:1 molar ratio of triphenylphosphine to benzyloxycarbonylmethyl bromide minimizes side products like phosphine oxides .

- Temperature : Reactions are often conducted at 0–25°C to balance reaction rate and byproduct formation . Purification typically involves recrystallization from ethanol/water mixtures, achieving >95% purity .

Q. How does the benzyloxycarbonylmethyl group influence the compound’s solubility and reactivity?

The benzyloxycarbonylmethyl moiety enhances:

- Solubility : Increased polarity allows dissolution in polar solvents (e.g., DMSO, methanol), facilitating reactions in biological or catalytic systems .

- Stability : The electron-withdrawing carbonyl group stabilizes the phosphonium center, reducing hydrolysis under acidic conditions .

- Reactivity : The group acts as a leaving site in Wittig reactions, enabling olefination with aldehydes .

Q. What analytical methods are used to confirm the structure and purity of this compound?

- ¹H/¹³C NMR : Characteristic peaks include δ ~7.5–7.8 ppm (triphenylphosphonium protons) and δ ~4.5–5.0 ppm (benzyloxycarbonylmethyl protons) .

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1100 cm⁻¹ (P-C) confirm functional groups .

- Elemental Analysis : Matches calculated C, H, and Br percentages within ±0.3% .

Advanced Research Questions

Q. How can reaction yields be optimized in Wittig reactions using this phosphonium salt?

Yield optimization involves:

- Base Selection : Strong bases (e.g., NaHMDS) deprotonate the phosphonium salt efficiently, generating ylides for olefination .

- Solvent Compatibility : Tetrahydrofuran (THF) or DMF improves ylide stability compared to protic solvents .

- Substrate Scope : Electron-deficient aldehydes (e.g., nitrobenzaldehydes) react faster due to enhanced electrophilicity.

| Substrate | Yield (%) | Conditions |

|---|---|---|

| Benzaldehyde | 78 | NaHMDS, THF, 0°C |

| 4-Nitrobenzaldehyde | 92 | NaHMDS, DMF, 25°C |

| Cinnamaldehyde | 65 | KOtBu, THF, −20°C |

Data adapted from analogous phosphonium salt studies .

Q. What mechanistic insights explain contradictions in catalytic vs. stoichiometric applications of this compound?

- Catalytic Use : In some cross-couplings, the phosphonium salt acts as a transient ligand, stabilizing metal intermediates (e.g., Pd⁰). Contradictions arise from competing decomposition pathways under oxidative conditions .

- Stoichiometric Use : As a Wittig reagent, the ylide’s nucleophilicity dominates, but steric hindrance from the benzyloxycarbonyl group can reduce efficiency with bulky aldehydes .

Q. How is this compound applied in mitochondrial-targeted drug delivery systems?

The triphenylphosphonium cation enables mitochondrial accumulation due to the organelle’s negative membrane potential. Applications include:

- Conjugation with Therapeutics : Covalent attachment to doxorubicin enhances cancer cell apoptosis via mitochondrial dysfunction .

- ROS Modulation : Mitochondrial-targeted antioxidants (e.g., MitoQ analogs) leverage this delivery mechanism .

Case Study: Liposomes functionalized with the compound delivered doxorubicin to HCT116 colorectal cells, showing 5-fold higher cytotoxicity vs. non-targeted analogs .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process Analytical Technology (PAT) : Real-time monitoring of reaction pH and conductivity ensures consistent intermediate formation .

- Quality Control : HPLC with UV detection (λ = 254 nm) verifies purity thresholds (>98%) .

- Scale-Up Protocols : Continuous flow reactors reduce variability by maintaining precise temperature and mixing .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 204–210°C vs. 230–235°C)?

Discrepancies arise from:

Q. How do conflicting bioactivity results (e.g., IC₅₀ values) in cancer studies arise?

Variations stem from:

- Cell Line Sensitivity : MCF7 breast cancer cells show higher susceptibility (IC₅₀ = 5 μM) vs. HeLa (IC₅₀ = 15 μM) due to differential mitochondrial membrane potential .

- Assay Conditions : Serum-containing media reduce effective compound concentration by protein binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.